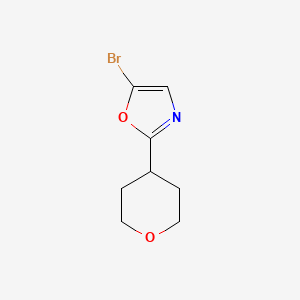

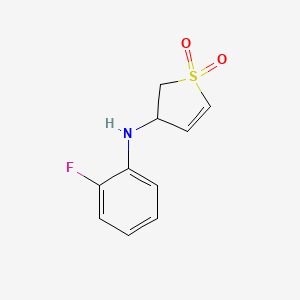

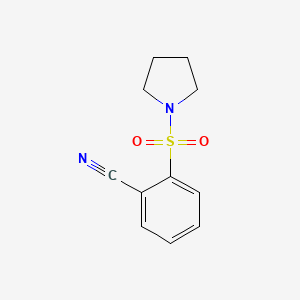

3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

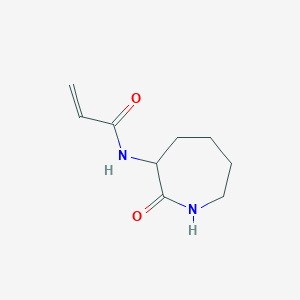

“3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is a compound that falls under the category of benzisothiazole and benzothiophene . These compounds are the first HIF-2 agonists and have shown enhancement activity on the expression of mRNAs and proteins such as EPO, VGEF, Glut1, NDRG1, and others at the downstream of HIF-2 . They can be used for preparing medicines for treating and/or preventing chronic kidney disease/chronic kidney anemia, dyslipidemia, and high cholesterol caused by HIF-2 expression abnormality .

Synthesis Analysis

The synthesis of “this compound” involves various strategies. One of the common methods for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Aplicaciones Científicas De Investigación

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore, showcasing intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, has been developed for use as a fluorescent pH sensor. This sensor operates effectively in both solution and solid states, and also as a chemosensor for detecting acidic and basic organic vapors. Its functionality is attributed to the protonation and deprotonation induced changes in electron affinity and molecular conformation, illustrating a potential application in sensing technologies (Yang et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclic β-keto sulfones, including dihydrothiophen-3(2H)-one 1,1-dioxide, have been extensively reviewed. This work encompasses the reactions based on the presence of carbonyl, active methylene, and sulfonyl groups, underscoring the chemical versatility and synthetic utility of compounds like 3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide (Shyshkina et al., 2011).

Building Blocks for Conjugated Polymers

3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. This research demonstrates the role of fluorinated thiophenes in adjusting the oxidation potential and electropolymerization behavior of thiophenic monomers, which is crucial for the development of advanced materials for electronic applications (Gohier et al., 2013).

Quantum Chemical Studies

Quantum chemical studies have been conducted on molecules like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, providing insights into their molecular geometry, chemical reactivity, and photophysical properties. Such studies are instrumental in understanding the electronic structure and potential applications of fluorinated compounds in various fields (Satheeshkumar et al., 2017).

Mecanismo De Acción

Target of Action

The compound “3-((2-fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its exact structure and functional groups.

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-9-3-1-2-4-10(9)12-8-5-6-15(13,14)7-8/h1-6,8,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBABGOPSSMILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)

![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)